

Technical Guide: 2-Chloro-2-phenylacetic Acid - Chemical Structure and Analysis

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Compound of Interest

Compound Name: *2-Chloro-2-phenylacetic acid*

Cat. No.: *B1361076*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **2-Chloro-2-phenylacetic acid**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental protocols.

Chemical Structure and Identification

2-Chloro-2-phenylacetic acid, an alpha-halogenated carboxylic acid, is a significant compound in organic synthesis. Its structure is characterized by a phenyl group and a chlorine atom attached to the alpha-carbon of the acetic acid moiety.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	2-chloro-2-phenylacetic acid
Synonyms	α -Chlorophenylacetic acid, Phenylchloroacetic acid
CAS Number	4755-72-0 [1] [2]
Molecular Formula	$C_8H_7ClO_2$ [1]
Molecular Weight	170.59 g/mol [1]
SMILES	$C1=CC=C(C=C1)C(C(=O)O)Cl$
InChI	$InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)$

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-2-phenylacetic acid** is presented below.

Property	Value	Source
Melting Point	60-61 °C	[2]
Boiling Point	125-140 °C at 3 Torr	[2]
Density	1.322 g/cm ³ (Predicted)	[3]
pKa	2.40 ± 0.10 (Predicted)	[2]
Appearance	White to off-white solid	[2]
Storage Temperature	2-8°C	[2]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and identification of **2-Chloro-2-phenylacetic acid**. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **2-Chloro-2-phenylacetic acid** are not readily available in public databases, predicted chemical shifts and data from analogous compounds provide valuable insights.

¹H NMR (Proton NMR):

- Aromatic Protons (C₆H₅): A multiplet is expected in the range of 7.3-7.5 ppm.
- Alpha-Proton (CH-Cl): A singlet is anticipated around 5.0-5.5 ppm. The downfield shift is due to the deshielding effects of the adjacent chlorine atom and phenyl group.
- Carboxylic Acid Proton (COOH): A broad singlet is expected at a chemical shift greater than 10 ppm, which is characteristic of carboxylic acid protons.

¹³C NMR (Carbon-13 NMR):

- Carbonyl Carbon (C=O): Expected in the range of 170-175 ppm.
- Aromatic Carbons (C₆H₅): Peaks will appear in the aromatic region, typically between 125-140 ppm.
- Alpha-Carbon (CH-Cl): The carbon attached to the chlorine is expected to have a chemical shift in the range of 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-2-phenylacetic acid** will exhibit characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H Stretch (Carboxylic Acid)	2500-3300 (broad)	Characteristic broad absorption due to hydrogen bonding.
C=O Stretch (Carboxylic Acid)	1700-1725	Strong absorption band indicative of the carbonyl group.
C-O Stretch (Carboxylic Acid)	1210-1320	Medium to strong absorption.
C-Cl Stretch	600-800	Absorption in the fingerprint region.
C-H Stretch (Aromatic)	3000-3100	Aromatic C-H stretching vibrations.
C=C Stretch (Aromatic)	1450-1600	Aromatic ring skeletal vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Chloro-2-phenylacetic acid** will produce a molecular ion peak and characteristic fragment ions.

- Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 170, with a characteristic M+2 peak at m/z 172 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
- Major Fragmentation Pathways:
 - Loss of a chlorine atom (-Cl) to give a fragment at m/z 135.
 - Loss of the carboxyl group (-COOH) to give a fragment at m/z 125.
 - Decarboxylation (-CO₂) to give a fragment at m/z 126.

Chromatographic Analysis

Chromatographic methods are essential for the separation, identification, and quantification of **2-Chloro-2-phenylacetic acid**.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be effectively used for the analysis of **2-Chloro-2-phenylacetic acid**. A validated protocol for the closely related phenylacetic acid can be adapted.

Experimental Protocol:

- Column: C18 column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the analyte is in its protonated form.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection: UV detection at 215 nm.
- Injection Volume: 5 μ L.
- Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and filtered through a 0.45 μ m filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

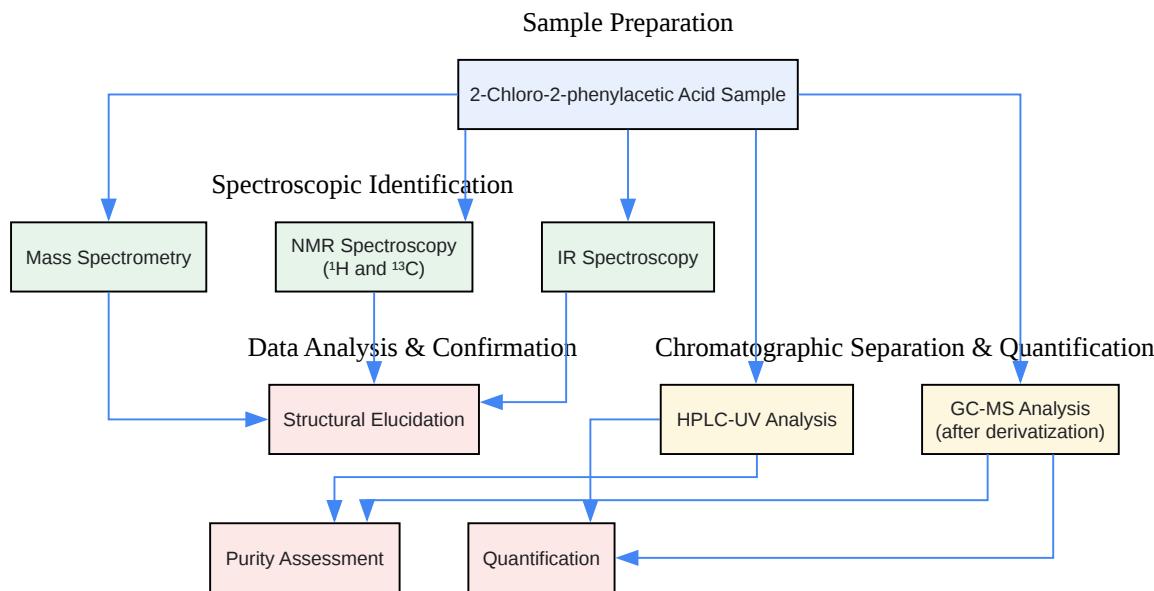
Direct analysis of **2-Chloro-2-phenylacetic acid** by GC-MS is challenging due to its low volatility and thermal lability. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester.

Experimental Protocol:

- Derivatization (Methylation):
 - To a known amount of the sample, add a solution of 2% (v/v) HCl in methanol.
 - Heat the mixture at 60°C for 30 minutes to form the methyl ester (methyl 2-chloro-2-phenylacetate).
 - After cooling, extract the derivative with a suitable organic solvent like toluene or hexane.
 - Dry the organic layer over anhydrous sodium sulfate.
- GC-MS Analysis:
 - GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - MS Interface Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 300.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of **2-Chloro-2-phenylacetic acid**.



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Caption: Logical workflow for the analysis of **2-Chloro-2-phenylacetic acid**.

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- To cite this document: BenchChem. [Technical Guide: 2-Chloro-2-phenylacetic Acid - Chemical Structure and Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

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